molecular formula C19H21BrN2O2 B1389995 N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide CAS No. 886014-23-9

N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide

Cat. No.: B1389995
CAS No.: 886014-23-9
M. Wt: 389.3 g/mol
InChI Key: PSEMBBXNRKLEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide is used in various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide, identified by CAS number 886014-23-9, is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

  • IUPAC Name : N-[4-[(2-bromoacetyl)amino]phenyl]-4-tert-butylbenzamide
  • Molecular Formula : C₁₉H₂₁BrN₂O₂
  • Molecular Weight : 396.29 g/mol
  • Chemical Structure :

    Chemical Structure

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can lead to:

  • Modification of Protein Function : The bromoacetyl group can react with amino acids such as cysteine and lysine, altering protein structure and function.
  • Inhibition of Enzymatic Activity : By modifying active sites on enzymes, this compound has the potential to inhibit various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies show that derivatives with similar structures have demonstrated effectiveness against various bacterial strains:

CompoundMIC (mg/mL)Active Against
This compoundTBDE. coli, S. aureus
Compound 4a6.67P. aeruginosa, S. typhi
Compound 4d6.72E. coli

These findings suggest that the compound may possess similar antimicrobial properties, although specific MIC values for this compound need further investigation.

Anti-inflammatory Activity

In vivo studies have shown that compounds with a bromoacetyl moiety can exhibit anti-inflammatory effects. For example, derivatives have been tested for their ability to reduce carrageenan-induced edema in rat models:

Time (h)Edema Reduction (%)
194.69
289.66
387.83

This indicates potential therapeutic applications in inflammatory conditions.

Case Studies

  • Proteomics Research : this compound has been utilized as a reagent in proteomics to study protein interactions and modifications, demonstrating its utility in understanding cellular processes.
  • Medicinal Chemistry Applications : The compound is being explored for its potential as a lead compound in drug development aimed at treating diseases linked to protein dysfunctions.

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique reactivity of this compound against other related compounds:

Compound NameKey DifferencesPotential Applications
N-{4-[(2-Chloroacetyl)amino]phenyl}-4-(tert-butyl)benzamideChlorine instead of bromineVaries in reactivity and application
N-{4-[(2-Iodoacetyl)amino]phenyl}-4-(tert-butyl)benzamideIodine instead of bromineDifferent chemical properties and uses

The presence of the bromoacetyl group in this compound provides it with distinctive reactivity patterns that may enhance its biological activity compared to its chloro and iodo counterparts.

Properties

IUPAC Name

N-[4-[(2-bromoacetyl)amino]phenyl]-4-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c1-19(2,3)14-6-4-13(5-7-14)18(24)22-16-10-8-15(9-11-16)21-17(23)12-20/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEMBBXNRKLEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.